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molecular formula C6HCl2F2NO3 B8457471 2,6-Dichloro-3,5-difluoro-4-nitrophenol

2,6-Dichloro-3,5-difluoro-4-nitrophenol

Cat. No. B8457471
M. Wt: 243.98 g/mol
InChI Key: FYIXXOQCUVQNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260474

Procedure details

20 g of 2,6-dichloro-3,5-difluorophenol are introduced into 70 ml of acetic acid, and 8 g of 98% strength nitric acid are added dropwise. The mixture is subsequently stirred for a further 2 hours at room temperature and taken up in 150 ml of dichloromethane, and the solution is washed twice with water. After removing the dichloromethane by distillation, 18 g of product remain. 94% purity according to GC analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([Cl:10])[C:3]=1[OH:11].C(O)(=O)C.[N+:16]([O-])([OH:18])=[O:17]>ClCCl>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([N+:16]([O-:18])=[O:17])[C:5]([F:9])=[C:4]([Cl:10])[C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1F)F)Cl)O
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for a further 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
WASH
Type
WASH
Details
the solution is washed twice with water
CUSTOM
Type
CUSTOM
Details
After removing the dichloromethane
DISTILLATION
Type
DISTILLATION
Details
by distillation, 18 g of product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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